molecular formula C11H12O2 B127885 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid CAS No. 4242-18-6

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B127885
CAS No.: 4242-18-6
M. Wt: 176.21 g/mol
InChI Key: GCFQXKYHWFWGSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid can be synthesized from 1-naphthoic acid through a hydrogenation process. The reaction involves the use of acetic acid as a solvent and palladium on carbon (Pd/C) as a catalyst. The reaction vessel is flushed with hydrogen gas to facilitate the hydrogenation process .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure hydrogenation reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Utilized in the preparation of therapeutically useful agents, such as antiemetic drugs.

    Industry: Employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydro-1-naphthoic acid
  • 5,6,7,8-Tetrahydro-2-naphthoic acid
  • 9-Oxofluorene-4-carboxylic acid

Uniqueness

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid is unique due to its specific structure and reactivity. Its ability to serve as an intermediate in the synthesis of therapeutically useful agents, such as palonosetron, highlights its importance in medicinal chemistry .

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFQXKYHWFWGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286336
Record name 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4242-18-6
Record name 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid
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Record name NSC 44874
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Record name 4242-18-6
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Record name 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Record name 1-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro
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Synthesis routes and methods I

Procedure details

10% w/w Palladium-on-carbon (10 g) was added to a solution of 1-naphthoic acid (33.4 g) in glacial acetic acid (150 ml) and the mixture hydrogenated at 345 kPa (50 psi) and 85° C. for 4 days. The warm mixture was filtered through a short column of Arbacel (trade mark) filter aid and the pad washed with glacial acetic acid (150 ml). Water (1.5 L) was added to the filtrate and the resulting precipitate filtered off and washed with water. The precipitate was dissolved in dichloromethane, the solution dried over anhydrous sodium sulphate and the solvent removed under reduced pressure to give an oil which was crystallised from ethyl acetate to give 1,2,3,4-tetrahydro-5-naphthoic acid (2.94 g) as a white solid (m.p. 148-150° C.).
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 10.0 9 (0.058 mol) of 1-naphthoic acid in 100 mL HOAc was treated with 0.5 g PtO2 and reduced at 29° C., 50 psi. When the required amount of H2 had been taken up, the mixture was filtered and the solvent removed under reduced pressure. The residue was recrystallized from EtOAc/hexane to give 6.84 g (67% yield) of the product. The structure was confirmed by NMR spectroscopy.
[Compound]
Name
10.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
9
Quantity
0.058 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
67%
Customer
Q & A

Q1: What are the key structural features of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid and how do they influence its crystal packing?

A: this compound exhibits a distinct molecular structure that directly impacts its crystal formation. The cyclohexane ring within the molecule adopts a half-chair conformation []. This specific conformation, along with the carboxylic acid group, plays a crucial role in the intermolecular interactions observed in the crystal structure. The molecules form centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds, a common feature of carboxylic acids. Furthermore, these dimers are interconnected by π–π interactions, with a centroid–centroid distance of 3.8310 (13) Å [], originating from the aromatic naphthalene core. Additional stabilization within the crystal lattice is provided by C—H⋯O bonds, further linking the dimer units.

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